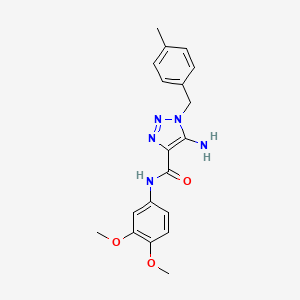
5-amino-N-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-N-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-amino-N-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, characterized by its unique structural features and diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound has the following molecular formula:
- Molecular Formula : C19H21N5O3
- Molecular Weight : 367.409 g/mol
The structure includes a triazole ring and various functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The triazole ring facilitates binding through hydrogen bonds with amino acids in the active sites of these targets. This interaction modulates enzyme activity and can lead to various therapeutic effects.
Biological Activities
This compound has been investigated for several biological activities:
- Antiparasitic Activity : Preliminary studies indicate efficacy against Trypanosoma cruzi, the causative agent of Chagas' disease, showcasing its potential as an anti-parasitic agent.
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against leukemia and breast cancer cell lines .
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections .
Case Studies
- Antiproliferative Effects :
- Mechanisms of Action in Cancer Cells :
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-amino-1H-1,2,3-triazole | Structure | Antifungal |
| 4-amino-N-(phenyl)-1H-1,2,3-triazole | Structure | Anticancer |
| 5-substituted 1H-1,2,4-triazoles | Structure | Antioxidant |
This table highlights similar compounds that share structural characteristics with this compound and their respective biological activities.
Properties
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-4-6-13(7-5-12)11-24-18(20)17(22-23-24)19(25)21-14-8-9-15(26-2)16(10-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWFZZTZJUAOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














